Stat6-IN-1

STAT6 SH2 domain Binding affinity

Stat6-IN-1 is a phosphopeptide mimetic that directly targets the STAT6 SH2 domain (IC50=0.028 µM), preventing IL-4/IL-13 receptor docking and subsequent Tyr641 phosphorylation. Its selectivity for STAT6 over STAT1/3 makes it essential for unambiguous pathway attribution in allergic disease and cancer models. Choose the parent compound for receptor-level blockade studies in asthma or allergic rhinitis; select the prodrug form for transcriptional readouts like CCL26 inhibition at 100 nM in Beas-2B cells. Request a quote or order research-grade material now.

Molecular Formula C33H37IN3O7P
Molecular Weight 745.5 g/mol
Cat. No. B12411693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStat6-IN-1
Molecular FormulaC33H37IN3O7P
Molecular Weight745.5 g/mol
Structural Identifiers
SMILESCC(=CC(=O)NC(C(=O)N1CCCC1C(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)I)C(C)(C)C)C4=CC=C(C=C4)OP(=O)(O)O
InChIInChI=1S/C33H37IN3O7P/c1-22(23-12-18-27(19-13-23)44-45(41,42)43)21-29(38)35-30(33(2,3)4)32(40)36-20-8-11-28(36)31(39)37(25-9-6-5-7-10-25)26-16-14-24(34)15-17-26/h5-7,9-10,12-19,21,28,30H,8,11,20H2,1-4H3,(H,35,38)(H2,41,42,43)/b22-21+/t28-,30+/m0/s1
InChIKeyCGLGRSOJPUXNFA-YVXBOAIISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Stat6-IN-1 (Compound 19a) for Research Use: A Phosphopeptide Mimetic STAT6 SH2 Domain Inhibitor with Defined IC50 Value


Stat6-IN-1, also designated as Compound 19a, is a small-molecule inhibitor that functions as a phosphopeptide mimetic, specifically targeting the Src Homology 2 (SH2) domain of Signal Transducer and Activator of Transcription 6 (STAT6) [1]. By binding with high affinity to this domain (IC50 = 0.028 µM), Stat6-IN-1 blocks the recruitment of STAT6 to phosphotyrosine residues on the IL-4 and IL-13 receptors, thereby preventing the subsequent phosphorylation of STAT6 at Tyr641 and inhibiting its transcriptional activity [1][2]. This compound is primarily utilized in academic and pharmaceutical research settings to investigate STAT6-mediated pathways, including those implicated in allergic lung disease, allergic rhinitis, chronic obstructive pulmonary disease (COPD), and certain cancers [1][2].

The Limitations of Interchanging STAT6 Inhibitors: Why Stat6-IN-1 Offers a Distinct Profile for Targeted Research


The STAT6 inhibitory landscape encompasses a diverse array of chemical classes and mechanisms, ranging from simple small molecules like AS1517499 to advanced PROTAC degraders such as AK-1690 [1][2]. Crucially, in vitro potency metrics (e.g., IC50, Ki) are not directly translatable across these different chemotypes due to variations in assay conditions, binding kinetics, and selectivity profiles [1]. Furthermore, the functional consequence of inhibition—whether it is a reversible binding event or a degradation of the target protein—introduces another layer of complexity that precludes simple one-to-one substitution [2]. The quantitative evidence detailed in Section 3 underscores that Stat6-IN-1, with its well-characterized SH2 domain affinity and functional activity in defined cellular assays, cannot be seamlessly replaced by other STAT6 inhibitors without risking significant alterations in experimental outcomes and interpretations.

Quantitative Evidence for the Differential Performance of Stat6-IN-1 Against Key Comparators


Superior SH2 Domain Binding Affinity of Stat6-IN-1 (19a) Relative to its Direct Structural Analog 18a

Stat6-IN-1 (compound 19a) demonstrates a 36% improvement in binding affinity for the STAT6 SH2 domain compared to its direct structural analog, compound 18a [1]. This difference is quantified within the same experimental system, providing a clear rationale for selecting 19a over its predecessor when maximal target engagement is a critical experimental variable.

STAT6 SH2 domain Binding affinity Fluorescence polarization assay

Potent Cellular Inhibition of STAT6 Phosphorylation by Stat6-IN-1 Prodrug 31 in Human Airway Cells

The prodrug form of Stat6-IN-1, designated as compound 31, demonstrates potent inhibition of IL-4-stimulated STAT6 phosphorylation in Beas-2B human airway epithelial cells at a concentration as low as 100 nM [1]. This cellular activity is a critical differentiator from compounds that show high affinity in biochemical assays but fail to engage the target in a live-cell environment due to poor cell permeability or stability.

STAT6 phosphorylation Beas-2B cells Cellular assay Phosphopeptide mimetic

Functional Inhibition of STAT6-Dependent Gene Expression by Stat6-IN-1 Prodrug 31

Beyond inhibiting phosphorylation, the prodrug 31 of Stat6-IN-1 functionally blocks the downstream transcriptional activity of STAT6, as evidenced by a dose-dependent inhibition of IL-13-stimulated CCL26 (eotaxin-3) mRNA expression in Beas-2B cells, achieving >50% inhibition at 100 nM [1]. This functional readout is a more rigorous and physiologically relevant endpoint than simple binding or phosphorylation assays.

CCL26 Eotaxin-3 Gene expression Transcriptional activity

Differential Potency and Target Engagement Compared to the Broad-Spectrum STAT6 Inhibitor AS1517499

Stat6-IN-1 (IC50 = 28 nM) and AS1517499 (IC50 = 21 nM) exhibit comparable potencies in biochemical assays [1]. However, the distinction lies in their mechanism and target engagement: Stat6-IN-1 is a direct SH2 domain antagonist, whereas AS1517499's precise inhibitory mechanism is less defined and may involve broader cellular effects . The well-characterized SH2 domain binding of Stat6-IN-1 provides a more precise tool for dissecting STAT6 signaling pathways, particularly when the goal is to block the initial protein recruitment step without disrupting other STAT family members that may be affected by less specific inhibitors.

AS1517499 Potency comparison Reporter assay Selectivity

Class-Level Selectivity of Stat6-IN-1 Prodrugs for STAT6 over STAT1 and STAT3

Within the series of prodrugs related to Stat6-IN-1, a class-level selectivity for STAT6 over STAT1 and STAT3 was observed [1]. Specifically, the study reports that none of the prodrugs, which includes the pharmacophore of Stat6-IN-1, affected the phosphorylation status of STAT1 or STAT3 [1]. This selectivity profile is a critical consideration when designing experiments to study STAT6-specific biology, as many early-generation STAT6 inhibitors are known to have significant off-target activity on other STAT family members.

STAT1 STAT3 Selectivity Off-target effects

Distinct Potency and Chemical Scaffold Compared to SH2 Domain Inhibitor PM-81I

Stat6-IN-1 (IC50 = 28 nM) and PM-81I are both reported as potent STAT6 inhibitors targeting the SH2 domain, but they represent distinct chemical scaffolds [1][2]. The primary literature provides a clear, validated IC50 for Stat6-IN-1 from a fluorescence polarization assay, whereas the exact binding affinity for PM-81I is not consistently reported across vendor datasheets and the scientific literature. For researchers requiring a STAT6 SH2 domain inhibitor with a fully transparent and reproducible potency metric derived from a published, peer-reviewed study, Stat6-IN-1 provides a more reliable foundation for experimental design.

PM-81I Scaffold comparison Chemical structure Potency

Defined Research and Industrial Application Scenarios for Stat6-IN-1 Based on Comparative Evidence


Dissecting Early STAT6 Activation Events in Th2-Mediated Allergic Inflammation

Researchers investigating the initial recruitment of STAT6 to cytokine receptors in cellular models of asthma or allergic rhinitis should prioritize Stat6-IN-1. The compound's well-defined mechanism as an SH2 domain antagonist allows for precise blockade of this first step in the signaling cascade [1]. The direct comparison with analog 18a provides a quantitative benchmark for achieving maximal target engagement [2].

Functional Profiling of STAT6-Dependent Gene Expression in Airway Epithelial Cells

For studies aiming to quantify the impact of STAT6 inhibition on downstream transcriptional programs, the prodrug form of Stat6-IN-1 is the appropriate choice. Its demonstrated ability to inhibit CCL26 (eotaxin-3) expression at 100 nM in Beas-2B cells provides a validated, dose-responsive functional endpoint [1]. This application is directly supported by quantitative evidence of its cellular activity [3].

Selective Interrogation of STAT6 Biology Without Confounding STAT1/STAT3 Effects

In complex biological systems where STAT1 and STAT3 signaling may play opposing or compensatory roles, the class-level selectivity of Stat6-IN-1's prodrug series for STAT6 over STAT1 and STAT3 makes it a superior tool for attributing observed phenotypes specifically to STAT6 [1]. This is a key differentiator from less selective STAT inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Stat6-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.